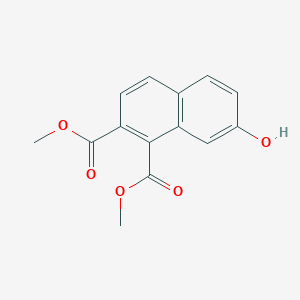
Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate is an organic compound with the molecular formula C14H12O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two ester groups and a hydroxyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate typically involves the esterification of 7-hydroxynaphthalene-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.
Major Products:
Oxidation: 7-oxo-naphthalene-1,2-dicarboxylate.
Reduction: Dimethyl 7-hydroxy-1,2-dihydroxynaphthalene.
Substitution: Dimethyl 7-chloronaphthalene-1,2-dicarboxylate.
Applications De Recherche Scientifique
Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Mécanisme D'action
The mechanism by which dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate exerts its effects depends on the specific reaction or application. In enzymatic hydrolysis, for example, the ester bonds are cleaved by esterases, resulting in the formation of 7-hydroxynaphthalene-1,2-dicarboxylic acid and methanol. The molecular targets and pathways involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Dimethyl 2,6-naphthalenedicarboxylate: Another ester derivative of naphthalene, used in the production of polyethylene naphthalate (PEN).
Dimethyl 1,4-naphthalenedicarboxylate: Used in the synthesis of high-performance polymers.
Uniqueness: Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to other naphthalene dicarboxylate esters .
Propriétés
Numéro CAS |
561055-73-0 |
|---|---|
Formule moléculaire |
C14H12O5 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12O5/c1-18-13(16)10-6-4-8-3-5-9(15)7-11(8)12(10)14(17)19-2/h3-7,15H,1-2H3 |
Clé InChI |
BOWBOKKSXKOWGP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(C=CC(=C2)O)C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


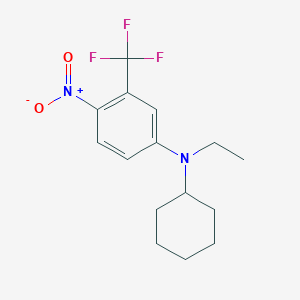
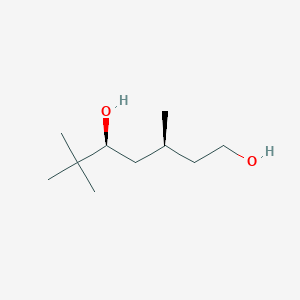
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
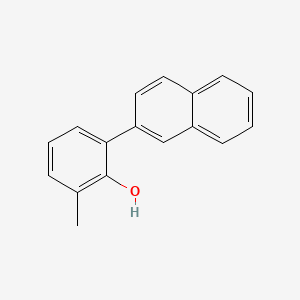
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)

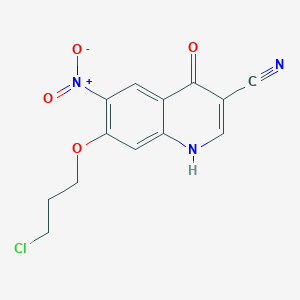
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)

![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)
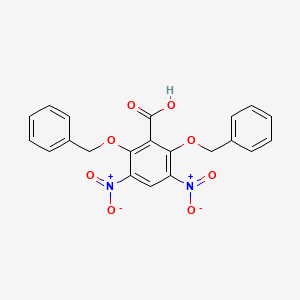
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
